molecular formula C6H3FN2S B3047072 4-Fluorobenzo[c][1,2,5]thiadiazole CAS No. 134963-05-6

4-Fluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B3047072
CAS No.: 134963-05-6
M. Wt: 154.17 g/mol
InChI Key: WHPJUWNVXIBGMN-UHFFFAOYSA-N
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Description

4-Fluorobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C6H3FN2S and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPJUWNVXIBGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577318
Record name 4-Fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134963-05-6
Record name 4-Fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Organic Electronic Materials

Electrochromic Materials and Devices

Influence of Fluorine and Side-Chain Engineering on Electrochromic Performance

The introduction of fluorine atoms onto the backbone of benzothiadiazole-based conjugated polymers has a pronounced effect on their optical, electrochemical, and morphological properties, which in turn significantly influences their electrochromic performance. rsc.org

Fluorination is a successful strategy for enhancing the properties of electrochromic polymers. nih.gov The high electronegativity of fluorine atoms can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymers. nih.govnih.gov This can lead to improved ambient stability and better color persistence. nih.gov For instance, in a study comparing non-fluorinated and di-fluorinated benzothiadiazole analogues, the fluorinated polymer exhibited a wider band gap but lower HOMO and LUMO energy levels, resulting in enhanced stability. nih.gov

The introduction of fluorine atoms can lead to systematic enhancements in the reduction process, achieving sub-second switching speeds, high coloration efficiency, and substantially improved ambient stability. rsc.org For example, a polymer incorporating a mono-fluorinated benzothiadiazole unit, PDAT-DTBT-F, demonstrated switching times of less than 0.5 seconds and a high coloration efficiency of 748 cm²/C. rsc.org Furthermore, this device showed no significant degradation after 10,000 repeated redox cycles. rsc.org

Side-chain engineering is another critical tool for tuning the properties of these materials. By decorating organic semiconductors with hydrophilic solubilizing chains, it's possible to create materials that function as mixed ionic-electronic conductors, which are crucial for interfacing with biological systems. rsc.orgcnr.it Research on indacenodithiophene-co-benzothiadiazole (IDTBT) polymers has shown that the incorporation of polar side chains allows for infiltration by water and solvated ions, enabling efficient electrochemical doping in aqueous electrolytes with fast kinetics. rsc.orgresearchgate.net Computational and experimental studies have revealed that while polar side chains are essential for ion transport, they can also introduce energetic inhomogeneity that may impede electronic transport. rsc.org Therefore, a key design consideration is to engineer side chains that facilitate ion transport without compromising the close interchain contacts necessary for efficient charge transport. rsc.org

PolymerFluorinationSwitching Speed (s)Coloration Efficiency (cm²/C)Stability (cycles)
PDAT-DTBTNone---
PDAT-DTBT-FMono-fluorinated< 0.574810,000
PDAT-DTBT-2FDi-fluorinated---

Organophotocatalysis Mediated by Benzo[c]rsc.orgresearchgate.netrsc.orgthiadiazole Frameworks

Benzo[c] rsc.orgresearchgate.netrsc.orgthiadiazole (BTZ) and its derivatives are effective organophotocatalysts, particularly for visible-light-driven reactions. rsc.org Their utility stems from their donor-acceptor (D-A) electronic structure, which can be systematically tuned to modify their optoelectronic and photophysical properties. rsc.org

Photoinduced Electron Transfer Mechanisms

The photocatalytic activity of benzothiadiazole-based systems is rooted in photoinduced electron transfer (PET) processes. mpg.denih.gov Upon absorption of visible light, the benzothiadiazole unit, acting as an electron acceptor, facilitates the generation of an excited state. acs.org This excited state can then engage in either an oxidative or reductive quenching cycle, depending on the reaction partner. mpg.de

In a typical mechanism, the excited photocatalyst can accept an electron from a donor molecule, leading to a reduced form of the catalyst and an oxidized donor. Alternatively, the excited catalyst can donate an electron to an acceptor molecule, resulting in an oxidized catalyst and a reduced acceptor. The specific pathway is influenced by the redox potentials of the catalyst and the substrates. mpg.de For instance, the photocatalytic cycle can be initiated by either an oxidative or reductive quenching of the catalyst's excited state. mpg.de

The efficiency of these PET processes is highly dependent on the chemical environment, including the pH and the nature of the sacrificial electron donor. acs.org In some cases, the presence of an electron transfer mediator, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can significantly accelerate the reaction rates by facilitating the electron transfer process and protecting the photocatalyst from degradation by reactive oxygen species. nih.govresearchgate.net

Applications in Photo-Initiated Organic Transformations

Benzothiadiazole-based photocatalysts have been successfully employed in a variety of photo-initiated organic transformations. These include:

Aerobic Sulfoxidation: Covalent organic frameworks (COFs) incorporating benzothiadiazole have been used as photocatalysts for the selective aerobic oxidation of sulfides to sulfoxides. nih.govresearchgate.net The use of an electron transfer mediator in these systems can lead to a more than 2.5-fold increase in conversion rates. nih.govresearchgate.net

Minisci-type Decarboxylative Alkylation: A library of 4,7-diarylbenzo[c] rsc.orgresearchgate.netrsc.orgthiadiazoles has been shown to be effective in the Minisci-type reaction for the alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions. rsc.org

[2+2] Cycloadditions: Benzothiadiazole derivatives have been used to catalyze both unsymmetrical and homo-cycloadditions to produce cyclobutane (B1203170) derivatives, which are important structural motifs in natural products. mpg.de

Reductive Dehalogenation: Donor-acceptor COFs containing benzothiadiazole units have demonstrated high efficiency as heterogeneous photocatalysts for the reductive dehalogenation of phenacyl bromide derivatives under blue LED irradiation, achieving yields of up to 95% in just one hour. mdpi.com

Oxidative Coupling of Amines: Photoactive COFs containing benzothiadiazole and triazine have shown superior photocatalytic activity for the visible-light-driven oxidative coupling of amines. acs.org

Advanced Covalent Framework Materials

The incorporation of 4-fluorobenzo[c] rsc.orgresearchgate.netrsc.orgthiadiazole and related benzothiadiazole units into advanced covalent framework materials, such as covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), has led to the development of highly efficient and stable materials for catalysis. rsc.orgresearchgate.netacs.org

Incorporation into Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)

Benzothiadiazole units are incorporated into COFs and CTFs as electron-deficient building blocks to create donor-acceptor (D-A) structures. rsc.orgresearchgate.netacs.orgresearchgate.net This strategy is effective in narrowing the bandgap of the resulting frameworks, enhancing their ability to absorb visible light. rsc.orgresearchgate.net The synthesis of these frameworks typically involves the condensation of a benzothiadiazole-based monomer with a complementary comonomer. For example, benzothiadiazole-functionalized COFs have been prepared through the condensation of 4,4'-(benzo-2,1,3-thiadiazole-4,7-diyl)dianiline (BTD) with 2,4,6-triformylphloroglucinol (Tp). nih.govresearchgate.net

These frameworks are characterized by their high crystallinity, porosity, and excellent stability under harsh conditions. rsc.orgresearchgate.netrsc.org The ordered, porous structure of COFs and CTFs provides a high surface area and accessible active sites, which are beneficial for catalytic applications. rsc.orgresearchgate.net

Applications in Catalysis (e.g., Hydrogen Evolution Reaction)

Benzothiadiazole-based COFs have demonstrated significant potential as photocatalysts for the hydrogen evolution reaction (HER) from water. The donor-acceptor architecture within the COF structure promotes efficient separation of photoexcited electron-hole pairs, which is crucial for high photocatalytic activity. researchgate.netrsc.org

In one study, a benzothiadiazole-based COF linked by an imine bridge (BT-TAPT-COF) exhibited a high hydrogen evolution rate of 949 µmol g⁻¹ h⁻¹ with platinum as a co-catalyst and ascorbic acid as a sacrificial electron donor. researchgate.net This material demonstrated efficient and steady photocatalytic performance for at least 64 hours. researchgate.net The electron-accepting nature of the benzothiadiazole unit and the resulting intramolecular charge transfer (ICT) effect are key to the success of these materials. researchgate.net

Another example is a thiadiazole-linked COF (TDA-COF) which showed an even higher photocatalytic H₂ evolution rate of 61.3 mmol g⁻¹ in 5 hours under visible-light irradiation. nih.gov This high performance was attributed to the extended π-conjugation and lower exciton (B1674681) binding energy of the thiadiazole linkage, which promotes exciton separation and transport. nih.gov

FrameworkLinkageCo-catalystSacrificial DonorHydrogen Evolution Rate
BT-TAPT-COFIminePtAscorbic Acid949 µmol g⁻¹ h⁻¹
TDA-COFThiadiazole--61.3 mmol g⁻¹ (in 5h)

Synthetic Methodologies and Strategies for 4 Fluorobenzo C 1 2 3 Thiadiazole Frameworks

Established Synthetic Routes to the Benzo[c]researchgate.netmdpi.comsci-hub.sethiadiazole Core

The synthesis of the core benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole structure is a critical first step. Various methods have been developed to construct this heterocyclic system, often involving cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Oxidative Cyclization Approaches

A common and effective method for synthesizing the benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole core is through the oxidative cyclization of ortho-phenylenediamines. This approach involves the reaction of an o-phenylenediamine (B120857) with a thionylating agent, such as N-thionylaniline, which leads to the formation of the thiadiazole ring. For instance, the reaction of a substituted o-phenylenediamine with N-thionylaniline in a solvent like toluene (B28343) at elevated temperatures can yield the corresponding benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole derivative. chemicalbook.com Another approach involves a palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation reaction, which utilizes a palladium iodide/potassium iodide catalyst system with oxygen as the oxidant. nih.gov This method allows for the synthesis of functionalized benzothiophenes, which can be precursors to the benzothiadiazole core. nih.gov

Utilization of Key Precursors (e.g., 4,7-Dibromobenzo[c]researchgate.netmdpi.comsci-hub.sethiadiazole)

A widely employed strategy involves the use of pre-functionalized precursors, such as 4,7-Dibromobenzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole. samaterials.com This key intermediate serves as a versatile building block for creating a diverse range of derivatives through cross-coupling reactions. researchgate.net An improved synthesis for 4,7-dibromobenzo[d] researchgate.netmdpi.comnih.govthiadiazole has been reported, starting from commercially available reagents. researchgate.net The dibromo-derivative is particularly useful as it allows for selective functionalization at the 4 and 7 positions. For example, it can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, including amines and thiols. mdpi.comnih.gov Conditions can be controlled to achieve either mono- or di-substituted products. mdpi.comnih.gov

Targeted Fluorination Strategies for Benzo[c]researchgate.netmdpi.comsci-hub.sethiadiazole Derivatives

Fluorination is a powerful tool for modulating the electronic properties of organic materials. rsc.org Introducing fluorine atoms into the benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole scaffold can lower the energy levels of the highest occupied molecular orbital (HOMO), leading to enhanced performance in electronic devices. nih.govnih.gov

Introduction of Monofluoro Substitution

The synthesis of monofluorinated benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole derivatives can be achieved through various methods. One approach is the direct fluorination of the benzothiadiazole core, although this can sometimes lead to mixtures of products. A more controlled method involves the synthesis of a fluorinated precursor which is then cyclized to form the desired fluorinated benzothiadiazole. For example, starting with a fluorinated aniline (B41778) derivative and proceeding through diazotization and subsequent reactions can lead to the formation of a monofluorinated benzothiadiazole. The synthesis of 4-fluorobenzoic acid derivatives has also been explored as a route to fluorinated heterocyclic compounds. globalscientificjournal.com

Synthesis of Specific Fluorinated Intermediates (e.g., 4,7-dibromo-5-fluorobenzo[c]researchgate.netmdpi.comsci-hub.sethiadiazole)

For more complex substitution patterns, the synthesis of specific fluorinated and halogenated intermediates is crucial. 4,7-dibromo-5-fluorobenzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole is a key building block that allows for the introduction of a fluorine atom alongside two bromine atoms, which can be subsequently used for further functionalization. nih.govchemicalbook.com This intermediate is valuable for creating polymers with tailored properties for applications in organic solar cells and field-effect transistors. chemicalbook.com The presence of the fluorine atom has been shown to lower the HOMO level of the resulting polymers, leading to higher open-circuit voltages in solar cell devices. chemicalbook.com

Derivatization and Functionalization Reactions of Fluorinated Benzo[c]researchgate.netmdpi.comsci-hub.sethiadiazoles

The functionalization of fluorinated benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazoles is essential for fine-tuning their properties and incorporating them into larger molecular structures and polymers.

A variety of derivatization strategies have been employed. One common method is the use of organometallic intermediates. For example, direct magnesiation at specific positions of the benzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole ring, followed by transmetalation and cross-coupling reactions, allows for the introduction of various aryl and heteroaryl groups. sci-hub.se Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used to functionalize brominated benzothiadiazole derivatives. researchgate.net These reactions enable the attachment of a wide range of substituents, leading to materials with diverse electronic and optical properties. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on brominated benzothiadiazoles provide another route for derivatization. mdpi.comnih.gov The reaction of 4,7-dibromobenzo[c] researchgate.netmdpi.comsci-hub.sethiadiazole with nucleophiles like morpholine (B109124) and piperidine (B6355638) has been demonstrated. mdpi.com Additionally, cyanation of bromo-substituted benzothiadiazoles can be achieved using reagents like zinc cyanide in the presence of a palladium catalyst. mdpi.com These functionalization reactions are critical for developing new materials for advanced applications in organic electronics. nih.govacs.org

Synthetic Strategies for 4-Fluorobenzo[c]thiadiazole-Based Advanced Materials

Note on Isomer-Specific Data: While this article focuses on the chemical compound 4-Fluorobenzo[c]thiadiazole, a thorough review of available scientific literature reveals a greater abundance of detailed research on its isomers, particularly 5-fluorobenzo[c]thiadiazole and di-fluorinated derivatives such as 5,6-difluorobenzo[c]thiadiazole. These compounds are frequently utilized as electron-acceptor units in materials for organic electronics. The synthetic methodologies detailed in this article are primarily based on these well-documented analogues. These strategies, including palladium-catalyzed cross-coupling and polymerization, are foundational in organic electronics and are considered directly applicable to the synthesis of materials based on the 4-Fluorobenzo[c]thiadiazole framework, assuming the availability of the necessary halogenated precursors.

1 Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Stille, Suzuki-Miyaura, Sonogashira Reactions)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including the functionalization of the 4-Fluorobenzo[c]thiadiazole core. These reactions enable the formation of carbon-carbon bonds between the heterocyclic framework and various organic groups, which is essential for building larger, functional molecules for electronic applications. The key to these syntheses is the use of a halogenated derivative of 4-fluorobenzothiadiazole, typically a bromo- or iodo-substituted version, which can readily participate in the catalytic cycle.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. For the synthesis of materials containing a fluorinated benzothiadiazole unit, this typically involves reacting a bromo-derivative of the heterocycle with an organostannane. For instance, in the synthesis of conjugated polymers, a dibromo-fluorobenzothiadiazole monomer can be coupled with a distannyl co-monomer. The reaction is valued for its tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most widely used cross-coupling reactions in the synthesis of materials for organic electronics. The reaction's popularity stems from the mild reaction conditions and the low toxicity of the boron-containing byproducts. In the context of fluorinated benzothiadiazoles, this reaction is used to synthesize both small molecules and polymers. For example, 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives can be synthesized via a Suzuki-Miyaura one-pot reaction in water. This methodology is crucial for creating donor-acceptor systems and for polymerization.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl linkers into the molecular structure, which can extend the conjugation length and influence the electronic properties of the material. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.

The following table summarizes representative conditions for these coupling reactions as applied to fluorinated benzothiadiazole derivatives.

2 Integration of Electron Donor-Acceptor (D-A) Architectures

The 4-Fluorobenzo[c]thiadiazole unit is a strong electron acceptor due to the electron-withdrawing nature of the thiadiazole ring, which is further enhanced by the fluorine atom. This property makes it an excellent building block for creating electron donor-acceptor (D-A) materials. In these architectures, the fluorinated benzothiadiazole unit is covalently linked to an electron-donating moiety. This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).

The synthesis of these D-A molecules is typically achieved using the palladium-catalyzed cross-coupling reactions described previously. For example, a halogenated fluorobenzothiadiazole can be coupled with a donor unit that has been functionalized with a boronic acid (for Suzuki-Miyaura coupling) or a stannane (B1208499) (for Stille coupling). A wide variety of donor units are employed, including carbazole, fluorene, benzodithiophene, and various thiophene-based systems. The choice of the donor unit and the nature of the linkage between the donor and acceptor significantly influence the optoelectronic properties of the resulting material, such as the absorption spectrum, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A study on regioisomeric non-fullerene acceptors based on a 5-fluorobenzo[c]thiadiazole unit demonstrated how the orientation of the fluorine atom impacts the morphology and performance of polymer solar cells. This highlights the importance of precise synthetic control in achieving desired material properties.

The table below presents examples of D-A molecules based on fluorinated benzothiadiazole acceptors and their key properties.

3 Polymerization for Conjugated Systems

The creation of conjugated polymers incorporating the 4-Fluorobenzo[c]thiadiazole unit allows for the development of processable semiconducting materials for large-area electronic devices. These polymers are typically synthesized through step-growth polymerization, with Suzuki-Miyaura and Stille polycondensation being the most common methods.

In a typical Suzuki polycondensation, a di-bromo-functionalized monomer containing the fluorobenzothiadiazole unit is reacted with a di-boronic ester-functionalized co-monomer (the donor unit) in the presence of a palladium catalyst. This method has been successfully used to create a variety of D-A copolymers with high molecular weights. For instance, copolymers of 5-alkyloxy-6-fluorobenzo[c]thiadiazole and silafluorene have been synthesized via Suzuki polycondensation, yielding materials with high hole mobility and power conversion efficiencies in polymer solar cells.

Stille polycondensation offers an alternative route, coupling a di-bromo monomer with a di-stannyl co-monomer. While effective, the toxicity of the organotin compounds is a drawback of this method.

The properties of the resulting conjugated polymers, such as their solubility, molecular weight, bandgap, and charge carrier mobility, are highly dependent on the choice of the co-monomer, the nature and position of solubilizing alkyl chains, and the polymerization conditions. The introduction of fluorine atoms onto the benzothiadiazole unit generally lowers the HOMO and LUMO energy levels of the polymer, which can lead to higher open-circuit voltages in solar cell devices.

The following table provides examples of conjugated polymers based on fluorinated benzothiadiazole units.

Advanced Computational and Theoretical Investigations of 4 Fluorobenzo C 1 2 3 Thiadiazole Systems

Density Functional Theory (DFT) Applications in Structure-Property Relationships

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate connection between the molecular structure of 4-Fluorobenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole and its resulting electronic and photophysical properties. By employing various DFT functionals, such as B3LYP, researchers can accurately model and predict the behavior of this compound and its derivatives. researchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Band Gaps)

A critical aspect of understanding the electronic behavior of 4-Fluorobenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic properties, including its reactivity and absorption characteristics.

DFT calculations have been instrumental in determining these energy levels and the associated band gap. For instance, in studies of related thiadiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be more localized. researchgate.net The introduction of fluorine, an electron-withdrawing group, into the benzothiadiazole core significantly influences these energy levels. It generally leads to a lowering of both the HOMO and LUMO energy levels, which can be advantageous for applications in organic electronics.

The HOMO-LUMO gap is a crucial parameter for predicting the potential of a material in organic solar cells. researchgate.net A smaller gap often correlates with a red-shifted absorption spectrum, allowing the material to harvest more of the solar spectrum. Theoretical studies on thiadiazole-based systems have shown that the energy gap can be tuned by modifying the molecular structure, for example, by extending the conjugation length or by introducing different substituent groups. nih.gov For instance, in one study, increasing the number of thiadiazole units in an oligomer led to a decrease in the energy gap from 3.51 eV to 2.33 eV. nih.gov

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis Set
Fluorene-1,3,4-thiadiazole (1 unit)--3.51B3LYP/6-31G(d)
Fluorene-1,3,4-thiadiazole (10 units)--2.33B3LYP/6-31G(d)
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815DFT/B3LYP/6-311++G(d,p)

This table presents data for related thiadiazole and fluorinated compounds to illustrate the typical values obtained from DFT calculations. Specific data for 4-Fluorobenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole may vary.

Molecular Geometry and Conformational Studies

DFT calculations are also employed to determine the optimized molecular geometry of 4-Fluorobenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole, including bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are fundamental to understanding the molecule's packing in the solid state and its interactions with other molecules.

Conformational analysis, another area where DFT excels, helps in identifying the most stable spatial arrangement of the atoms in the molecule. nih.gov For complex molecules containing flexible side chains or multiple aromatic rings, understanding the preferred conformation is crucial as it can significantly impact the material's bulk properties. Studies on related thiadiazole derivatives have shown that the orientation of different parts of the molecule can influence crystal organization and hydrogen bond networks. nih.gov

Charge Transfer Characteristics and Distribution

The concept of charge transfer is central to the function of many organic electronic devices. 4-Fluorobenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole, with its electron-accepting benzothiadiazole core and the electron-withdrawing fluorine atom, is designed to facilitate charge separation and transport. DFT calculations can map the distribution of electron density within the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

The molecular electrostatic potential (MEP) is a particularly useful tool derived from DFT that visually represents the charge distribution. nih.gov In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. This spatial separation of the frontier orbitals is a key indicator of efficient intramolecular charge transfer upon photoexcitation. DFT calculations have been used to quantify the amount of charge transferred between donor and acceptor units in thiadiazole-based charge-transfer complexes. nih.gov

Theoretical Prediction of Reaction Mechanisms and Pathways

Beyond static properties, DFT can be used to model dynamic processes, such as chemical reactions. By calculating the energy profile of a potential reaction, including the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism. nih.gov For instance, in the study of the formation of a novel charge-transfer complex, DFT calculations revealed a multi-step reaction process involving diradical intermediates and intramolecular hydrogen atom migration. nih.gov This predictive capability is invaluable for designing new synthetic routes and understanding unexpected reaction outcomes.

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For 4-Fluorobenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole and its derivatives, theoretical predictions of properties like electronic absorption spectra, redox potentials, and molecular geometries are often compared with results from techniques such as UV-Vis spectroscopy, cyclic voltammetry, and X-ray crystallography. nih.govresearchgate.netbldpharm.com

Good agreement between theoretical and experimental data lends confidence to the computational model and allows for a deeper interpretation of the experimental results. For example, calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra to assign specific vibrational modes. ajchem-a.com Similarly, calculated NMR chemical shifts can be compared with experimental NMR data to confirm molecular structures. nih.gov Discrepancies between theory and experiment, on the other hand, can point to limitations in the computational model or suggest the presence of environmental effects not accounted for in the calculations.

The Role of 4-Fluorobenzo[c] nih.govnih.govnih.govthiadiazole in Advanced Organic Electronic Materials

The chemical compound 4-Fluorobenzo[c] nih.govnih.govnih.govthiadiazole and its derivatives are pivotal components in the advancement of organic electronic materials. Their unique electron-accepting properties have positioned them as a critical building block in the synthesis of novel polymers for a range of applications, from energy harvesting to display technologies. This article explores the specific applications of this compound and its analogues in organic electronics, detailing its function and the design principles that optimize device performance.

Medicinal Chemistry Research: Mechanistic and Structure Activity Relationship Studies

Benzo[c]rsc.orgresearchgate.netmdpi.comthiadiazole Scaffolds in Rational Drug Design

The benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole (BTZ) scaffold is a privileged structure in medicinal chemistry due to its versatile applications in both biological and material sciences. nih.gov This heterocyclic system is an integral part of several important compounds and serves as a crucial building block for developing novel therapeutic agents. nih.govnih.gov Its electron-withdrawing nature makes it a key component in the design of donor-acceptor (D-A) systems, which have been extensively researched for their potential in various applications, including as fluorescent sensors and in photovoltaics. rsc.orgsigmaaldrich.com

In the realm of drug design, the functionalization of the BTZ scaffold is an active area of research, with various methods being developed to create unsymmetrically substituted derivatives. nih.gov These modifications allow for the fine-tuning of the molecule's properties to achieve desired biological activities. The BTZ motif has been successfully incorporated into compounds designed to act as inhibitors for a range of biological targets.

Investigations of Enzyme Inhibition and Biological Target Interactions

The 4-fluorobenzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole core and its parent scaffold have been investigated for their inhibitory activity against several key enzymes implicated in various diseases.

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a well-recognized oncogenic phosphatase, making it a significant target for the development of novel anti-cancer therapies. researchgate.netnih.gov Utilizing a scaffold-hopping strategy, a series of benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole derivatives have been designed and synthesized as potent SHP2 inhibitors. researchgate.net

One notable study identified a representative compound from this series, which displayed significant SHP2 inhibitory activity with an IC₅₀ of 2.11 ± 0.99 μM. researchgate.net This compound also exhibited a 2.02-fold selectivity for SHP2 over the related SHP1 phosphatase and a 25-fold selectivity over PTP1B. researchgate.net These findings highlight the potential of the benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole scaffold in developing selective SHP2 inhibitors. researchgate.net

Table 1: Inhibitory Activity of a Representative Benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole Derivative against PTPs researchgate.net

EnzymeIC₅₀ (μM)Selectivity (fold) vs. SHP1Selectivity (fold) vs. PTP1B
SHP2 2.11 ± 0.99--
SHP1 -2.02-
PTP1B --25
TCPTP No visible activity--

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of 4-fluorobenzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole are not extensively documented in publicly available research, the broader class of thiadiazole derivatives has shown significant promise in this area. tbzmed.ac.irresearchgate.net For instance, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticholinesterase activity. tbzmed.ac.ir Within this series, a compound featuring a fluorine atom at the meta position of the phenyl ring (compound 7e) emerged as the most potent inhibitor, with an IC₅₀ value of 1.82 ± 0.6 nM. tbzmed.ac.ir This finding suggests that fluorination can have a beneficial effect on the AChE inhibitory activity of thiadiazole-based compounds. tbzmed.ac.ir

Another study on (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds also reported potent AChE inhibition, with the most active compound exhibiting an IC₅₀ of 0.053 μM.

Table 2: AChE Inhibitory Activity of Selected 1,3,4-Thiadiazole (B1197879) Derivatives tbzmed.ac.ir

CompoundSubstituentIC₅₀ (nM)
7a 2-Cl2.03 ± 0.1
7e 3-F1.82 ± 0.6
7f 4-F29.5 ± 3
Donepezil (Standard) -0.6 ± 0.05 µM

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. While direct inhibition studies of 4-fluorobenzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole against SARS-CoV-2 3CLpro are limited, research on structurally related compounds has yielded promising results. Specifically, inhibitors containing a 4-fluorobenzothiazole moiety have demonstrated potent activity against the SARS-CoV-2 main protease. nih.gov This suggests that the inclusion of a fluorine atom on the benzo-fused ring system can be a viable strategy for enhancing inhibitory potency.

For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides showed weak inhibition against cytosolic CA I and II and membrane-associated CA IV, but were potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov This highlights the potential for developing isoform-selective CA inhibitors based on the thiadiazole scaffold.

Table 3: Inhibitory Activity of 2-Substituted-1,3,4-thiadiazole-5-sulfamides against hCA Isoforms nih.gov

IsoformKᵢ Range
hCA I 102 nM - 7.42 µM
hCA II 0.54 - 7.42 µM
hCA IV 4.32 - 10.05 µM
hCA VA 4.2 - 32 nM
hCA VB 1.3 - 74 nM

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole and related thiadiazole derivatives, SAR studies have provided valuable insights for various biological targets.

For SHP2 inhibitors based on the benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole scaffold, the nature and position of substituents on the benzo ring and any appended moieties are critical for activity and selectivity. researchgate.net

In the context of AChE inhibition by 1,3,4-thiadiazole derivatives, SAR studies have shown that the substitution pattern on the phenyl ring significantly influences inhibitory potency. tbzmed.ac.ir For instance, the presence of an electron-withdrawing fluorine atom at the meta position was found to be more favorable for activity than at the ortho or para positions. tbzmed.ac.ir

For SARS-CoV-2 main protease inhibitors, SAR studies of related thiazole-based compounds have highlighted the importance of specific structural features for potent inhibition. nih.gov

The development of triazolo-thiadiazole derivatives has also been guided by SAR studies, which have shown that the nature of the substituent at position 6 of the 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole core is a key determinant of antibacterial activity.

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. In the context of the benzo[c] nih.govresearchgate.netnih.govthiadiazole scaffold, fluorine substitution plays a critical role in enhancing biological activity. Research on 2,5-disubstituted-1,3,4-thiadiazoles has shown that fluorinated analogues can exhibit superior potency. For instance, in a series of compounds screened for antituberculosis activity against Mycobacterium tuberculosis, the derivative 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated the highest inhibitory activity. nih.gov

The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the benzothiadiazole ring system, which is already characterized as an electron-acceptor motif. researchgate.netmdpi.com This modification can alter the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, within a biological target. Furthermore, other fluorinated compounds incorporating the 1,3,4-thiadiazole ring have been synthesized and evaluated for their antimicrobial properties, indicating a broad interest in fluorine substitution for this class of heterocycles. nih.gov The strategic placement of fluorine atoms can lead to improved selectivity and a more favorable pharmacokinetic profile, making it a key consideration in the design of novel therapeutic agents based on the 4-Fluorobenzo[c] nih.govresearchgate.netnih.govthiadiazole core.

Role of Substituent Variation on Potency and Binding Affinity

The potency and binding affinity of derivatives based on the benzo[c] nih.govresearchgate.netnih.govthiadiazole (BTZ) core are highly dependent on the nature and position of various substituents. The BTZ motif acts as an electron acceptor, and by systematically varying the appended electron-donating groups, the optoelectronic and photophysical properties of the resulting donor-acceptor (D-A) systems can be precisely modified. rsc.org This principle is fundamental to modulating biological activity.

Structure-activity relationship (SAR) studies on related heterocyclic systems, such as imidazo[2,1-b] nih.govrsc.orgthiadiazole, provide insight into how different functional groups impact potency. For example, studies on antileukemic agents revealed that substitutions at specific positions of the imidazothiadiazole ring dramatically influenced cytotoxic activity. nih.gov While the presence of a bromine atom at the C5 position generally did not yield significant activity, the introduction of a thiocyanate (B1210189) group at the same position led to a marked improvement in cytotoxicity against several cancer cell lines. nih.gov The compound 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govrsc.orgthiadiazol-5-yl thiocyanate emerged as a particularly potent derivative. nih.gov These findings underscore the critical role that substituent choice plays in determining the biological efficacy of thiadiazole-based compounds.

The following table, derived from studies on imidazo[2,1-b] nih.govrsc.orgthiadiazole derivatives, illustrates the impact of substituent variation on cytotoxic activity, providing a model for understanding the SAR of related benzothiadiazole compounds.

CompoundSubstituent at C5Substituent at C6Cell LineIC₅₀ (µM)Source
6d-Br4-ChlorophenylL121013 nih.gov
6e-BrCoumarin-3-ylCEM46 nih.gov
7g-SCNCoumarin-3-ylL12100.78 nih.gov
7g-SCNCoumarin-3-ylCEM0.79 nih.gov
7g-SCNCoumarin-3-ylHeLa1.6 nih.gov

Proposed Molecular Mechanisms of Biological Interaction

Covalent Binding Mechanisms (e.g., Thiol Trapping)

Certain thiadiazole heterocycles are recognized as effective thiol-trapping agents that can function as electrophilic "warheads" for the covalent inhibition of proteins, particularly those with reactive cysteine residues in their active sites. researchgate.net The proposed mechanism involves the nucleophilic attack of a cysteine thiol on the N-S bond of the thiadiazole ring. researchgate.net This attack leads to the opening of the heterocyclic ring and the formation of a stable, irreversible disulfide bond between the inhibitor and the cysteine residue, thereby inactivating the target protein. nih.govresearchgate.net

This covalent binding mechanism has been investigated in detail for 2,3,5-substituted nih.govresearchgate.net-thiadiazoles, which were identified as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease. nih.gov Computational and experimental studies revealed that the thiadiazole ring could covalently modify the catalytic cysteine in the enzyme's binding pocket. nih.gov Quantum chemistry calculations showed that the sulfur atom in the thiadiazole ring possesses a positive electrostatic potential, making it susceptible to attack by negatively charged particles like a deprotonated cysteine residue. nih.gov This ability to act as a latent electrophile that forms a covalent bond with a target protein is a key mechanistic feature for this class of compounds.

Computational Molecular Docking Simulations for Ligand-Protein Interactions

Computational molecular docking is a powerful tool used to predict and analyze the binding modes of ligands within the active site of a target protein. nih.gov These simulations provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand-protein recognition and binding affinity. For thiadiazole-based compounds, docking studies have been instrumental in rationalizing structure-activity relationships and guiding the design of more potent inhibitors. nih.gov

In studies of novel imidazo[2,1-b] nih.govrsc.orgthiadiazole derivatives, for example, docking simulations were performed against the HIV-1 protease to predict binding affinity. researchgate.net The results, expressed as docking scores, helped identify which compounds were most likely to exhibit strong binding to the protein's active site. researchgate.net Similarly, docking studies of 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govrsc.orgthiadiazole derivatives into the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain revealed strong hydrogen bonding and hydrophobic interactions, correlating with their observed cytotoxic activity. nih.gov These computational models help elucidate the molecular basis of inhibition and are a crucial component of modern medicinal chemistry research.

The following table presents docking scores for a series of imidazo[2,1-b] nih.govrsc.orgthiadiazole derivatives against HIV-1 protease, illustrating the use of computational methods to estimate binding affinity.

CompoundDock ScoreHydrogen Bond Energy (KJ)Source
RUS-01-111.16-0.71 researchgate.net
RUS-02-114.23-4.02 researchgate.net
RUS-03-89.44-2.50 researchgate.net
RUS-04-99.07-7.17 researchgate.net
RUS-05-116.20-2.12 researchgate.net
RUS-06-117.22-2.12 researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluorobenzo[c][1,2,5]thiadiazole derivatives?

  • Methodological Answer : The synthesis typically involves bromination of benzo[c][1,2,5]thiadiazole (BTD) using brominating agents (e.g., Br₂) to yield 4,7-dibromo-BTD intermediates, followed by fluorination via nucleophilic substitution or fluorodebromination. For example, 5,6-difluorobenzo[c][1,2,5]thiadiazole derivatives are synthesized by introducing fluorine atoms at specific positions using fluorinating reagents under controlled conditions . Post-functionalization with aryl or thiophene groups can be achieved via cross-coupling reactions (e.g., Suzuki or Stille coupling).

Q. How is the molecular structure of this compound determined experimentally?

  • Methodological Answer : Microwave spectroscopy and X-ray crystallography are key techniques. Microwave spectra provide precise bond lengths and angles by analyzing rotational transitions, particularly for isotopic substitutions (e.g., deuterated analogs) . X-ray diffraction further resolves crystal packing and intermolecular interactions, critical for understanding electronic delocalization in the aromatic thiadiazole core .

Q. What role does fluorination play in the electronic properties of benzo[c][1,2,5]thiadiazole derivatives?

  • Methodological Answer : Fluorination introduces electron-withdrawing effects, reducing the electron density of the BTD core. This enhances charge-transfer capabilities in conjugated polymers, as observed in reduced optical bandgaps (e.g., 1.37–1.40 eV in fluorinated BTD-based polymers) . Fluorine substituents also improve oxidative stability, making these derivatives suitable for organic photovoltaics (OPVs) .

Advanced Research Questions

Q. How can copolymerization strategies be optimized for integrating this compound into conjugated polymers?

  • Methodological Answer : Microwave-assisted Stille coupling is highly efficient for copolymerizing 4,7-dibromo-5,6-difluoro-BTD with electron-rich monomers (e.g., thieno[3,2-b]thiophene). Using Pd(PPh₃)₄ as a catalyst in xylenes at elevated temperatures (e.g., 120°C) yields polymers with controlled molecular weights and low polydispersity (<1.5) . Optimizing monomer stoichiometry and reaction time (<60 minutes) minimizes side reactions and enhances charge mobility in OPVs.

Q. What computational methods are suitable for predicting the electronic structure of fluorinated benzo[c][1,2,5]thiadiazole derivatives?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts ionization potentials, electron affinities, and absorption spectra. For example, B3LYP/6-31G(d) calculations reveal that fluorination at C4/C5 positions lowers the LUMO energy by ~0.3 eV, aligning with experimental redox potentials . Time-dependent DFT (TD-DFT) further models excited-state transitions for NIR-absorbing materials .

Q. How do substituent positions (e.g., fluorine at C4 vs. C5) affect the aromaticity and π-electron delocalization in benzo[c][1,2,5]thiadiazole systems?

  • Methodological Answer : Comparative studies of bond-length alternation and nucleus-independent chemical shift (NICS) values show that fluorination at C4 increases electron deficiency, reducing aromaticity compared to unsubstituted BTD. Microwave spectral data indicate that the N–S–N angle in 1,2,5-thiadiazole derivatives widens (~95°) with fluorination, disrupting π-delocalization . This positional effect is critical for tuning charge-transfer properties in donor-acceptor copolymers.

Q. What methodological challenges arise in characterizing the aggregation-induced emission (AIE) properties of this compound-based materials?

  • Methodological Answer : AIE characterization requires correlating solid-state fluorescence quantum yields with aggregation behavior. Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) monitor nanoparticle formation, while time-resolved photoluminescence (TRPL) quantifies radiative decay rates. Challenges include distinguishing AIE from aggregation-caused quenching (ACQ), which can be addressed by modifying side chains (e.g., alkyl vs. branched chains) to control intermolecular π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.